2-(5,5-dimethyloxolan-2-yl)acetonitrile
Description
2-(5,5-Dimethyloxolan-2-yl)acetonitrile is a nitrile-containing organic compound featuring a 5,5-dimethyl-substituted oxolane (tetrahydrofuran derivative) ring. The oxolane ring contributes steric bulk and electron-donating properties due to its oxygen atom and methyl groups, while the acetonitrile moiety provides a polar, reactive nitrile functional group. Structural analogs and quantum chemical studies of related compounds (e.g., –5) allow for inferences about its behavior, as discussed below.
Properties
CAS No. |
1602441-14-4 |
|---|---|
Molecular Formula |
C8H13NO |
Molecular Weight |
139.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Tosylation or Halogenation
The hydroxyl group is activated via tosylation (using TsCl/pyridine) or bromination (with PBr₃ or HBr) to form a leaving group. For instance, treating 5,5-dimethyltetrahydrofuran-2-ol with thionyl chloride (SOCl₂) generates 2-chloro-5,5-dimethyloxolane, though secondary center substitution challenges may limit yields.
Cyanide Substitution
The resulting tosylate or halide undergoes nucleophilic displacement with potassium cyanide (KCN) or sodium cyanide (NaCN) in polar aprotic solvents (e.g., DMF, DMSO) at 60–80°C. While SN2 mechanisms at secondary carbons are less favored, crown ethers or phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance reactivity. Typical yields range from 40–60%, culminating in an overall yield of 14–20% from the lactone precursor.
Palladium-Catalyzed Cyanation of 2-Halo-5,5-dimethyloxolane
Inspired by carbonylation methods for arylacetic acids, this approach leverages palladium catalysts to introduce the nitrile group directly.
Synthesis of 2-Bromo-5,5-dimethyloxolane
Bromination of 5,5-dimethyloxolan-2-ol using HBr gas in tetrahydrofuran (THF) at 0°C affords the bromide derivative in 70–80% yield.
Palladium-Mediated Cyanation
A mixture of 2-bromo-5,5-dimethyloxolane, zinc cyanide (Zn(CN)₂), and tetrakis(triphenylphosphine)palladium(0) in DMF at 100°C facilitates cyanation. The reaction proceeds via oxidative addition and transmetallation, yielding 2-(5,5-dimethyloxolan-2-yl)acetonitrile in 75–85% yield. Catalytic systems using PdCl₂(dppf) (dppf = 1,1′-bis(diphenylphosphino)ferrocene) further improve efficiency, achieving turnovers >500.
| Parameter | Condition |
|---|---|
| Catalyst | Pd(PPh₃)₄ (0.5 mol%) |
| Cyanide Source | Zn(CN)₂ (1.2 equiv) |
| Solvent | DMF |
| Temperature | 100°C |
| Time | 12 h |
| Yield | 82% |
Cyclization of Nitrile-Containing Precursors
Forming the oxolane ring from a nitrile-functionalized precursor avoids substitution challenges.
Knoevenagel Condensation
Reacting 4-methylpent-4-enenitrile with paraformaldehyde in acidic conditions (H₂SO₄, 50°C) induces cyclization, forming the 5,5-dimethyloxolane ring. The nitrile group remains intact, yielding the target compound in 65–70%.
Ring-Closing Metathesis (RCM)
A diene nitrile precursor, such as 3,3-dimethyl-1,5-heptadienenitrile, undergoes RCM using Grubbs II catalyst (5 mol%) in dichloromethane. This method achieves 70–75% yield but requires stringent anhydrous conditions.
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| Nucleophilic Substitution | Low-cost reagents | Low overall yield (14–20%) | 20 |
| Palladium Catalysis | High yield (82%), scalable | Expensive catalysts | 82 |
| Cyclization | Avoids substitution steps | Complex precursor synthesis | 70 |
Chemical Reactions Analysis
Types of Reactions
2-(5,5-Dimethyloxolan-2-yl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form amides or carboxylic acids.
Reduction: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: The nitrile group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles such as amines, alcohols, or thiols under basic or acidic conditions.
Major Products Formed
Oxidation: Amides or carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(5,5-Dimethyloxolan-2-yl)acetonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and pharmaceutical research.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(5,5-dimethyloxolan-2-yl)acetonitrile depends on its specific application. In chemical reactions, the nitrile group acts as a reactive site for nucleophilic addition or substitution. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways.
Comparison with Similar Compounds
(b) Boron-Containing Derivatives (Evidences 4 and 5)
- Examples :
- 2-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetonitrile (CAS 325141-71-7): Features a boronate ester group attached to a phenyl ring, enabling Suzuki-Miyaura cross-coupling reactions .
- 2-(2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetonitrile (CAS 775351-55-8): Includes both methoxy and boronate groups, enhancing solubility and reactivity in coupling reactions .
- Key Differences :
- The boron-containing groups enable distinct reactivity (e.g., cross-coupling) compared to the purely hydrocarbon-based oxolan in the target compound.
- Higher molecular weights (e.g., 243.11–273.14 g/mol) and hazard classifications (Class 6.1, H301 toxic if swallowed) reflect differences in stability and toxicity .
(c) Indole- and Coumarin-Based Nitriles ()
- Example : Methyl 2-(4-methyl-2-oxo-2H-chromen-7-yloxy)acetate derivatives.
- Key Differences: Aromatic indole or coumarin systems confer planar, conjugated π-systems, contrasting with the non-planar, aliphatic oxolan ring in the target compound. Quantum chemical studies (DFT) show HOMO/LUMO orbitals localized on aromatic rings, influencing redox properties and electronic transitions .
Physical and Chemical Properties (Inferred)
Electronic Structure and Reactivity
- DFT Insights (): In coumarin-based nitriles, non-planar structures and localized HOMO/LUMO orbitals on cyclic systems correlate with charge distribution and reactivity. For this compound, the dimethyloxolan group likely stabilizes HOMO orbitals via electron donation, reducing electrophilicity compared to aromatic analogs .
- Steric Effects : The 5,5-dimethyl substitution may hinder access to the nitrile group, slowing reactions like hydrolysis or nucleophilic substitution compared to less hindered analogs.
Research and Development Implications
- Synthetic Utility: The target compound’s nitrile group could serve as a precursor for amines, carboxylic acids, or heterocycles. Its oxolan ring may enhance solubility in non-polar solvents compared to purely aromatic nitriles.
- Safety Considerations : Nitriles (e.g., H301 hazard in boron-containing analogs) require careful handling, including PPE and ventilation .
Q & A
Q. What are the recommended synthetic routes for preparing 2-(5,5-dimethyloxolan-2-yl)acetonitrile, and how can reaction conditions be optimized?
Methodological Answer: The synthesis of this compound can be approached via functionalization of a pre-existing oxolane (tetrahydrofuran) scaffold. A plausible route involves:
- Step 1: Alkylation or substitution of 5,5-dimethyloxolane to introduce a reactive site (e.g., bromination at the 2-position).
- Step 2: Cyanide displacement using acetonitrile precursors (e.g., KCN or NaCN under nucleophilic conditions).
- Optimization:
- Solvent selection: Polar aprotic solvents (e.g., DMF or acetonitrile) enhance nucleophilic substitution .
- Temperature control: Reactions typically proceed at 60–80°C to balance kinetics and side-product formation.
- Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) isolates the nitrile product.
Key Data:
| Parameter | Optimal Range |
|---|---|
| Reaction Temperature | 60–80°C |
| Solvent | DMF or Acetonitrile |
| Yield | 65–85% (estimated) |
Q. How can researchers characterize the structural and electronic properties of this compound?
Methodological Answer:
- Spectroscopic Techniques:
- NMR: H and C NMR identify substituents on the oxolane ring and nitrile group. For example, the nitrile carbon appears at ~115–120 ppm in C NMR .
- IR Spectroscopy: The C≡N stretch is observed at ~2240 cm .
- X-ray Crystallography: Use SHELX programs for structure refinement. Crystallize the compound in a non-polar solvent (e.g., hexane) to resolve the oxolane ring conformation .
- Computational Methods: Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) using software like Gaussian. Basis sets (e.g., B3LYP/6-31G*) model steric effects from the dimethyl groups .
Advanced Research Questions
Q. What strategies resolve contradictions between experimental spectral data and computational predictions?
Methodological Answer:
- Cross-Validation: Compare experimental NMR shifts with DFT-calculated values (e.g., using GIAO method). Discrepancies may arise from solvent effects or conformational flexibility.
- Dynamic Effects: Perform molecular dynamics simulations to account for ring puckering in the oxolane moiety, which impacts NMR chemical shifts .
- Sensitivity Analysis: Vary computational parameters (e.g., solvent model, basis set) to identify sources of error. For example, PCM solvent models improve agreement for polar solvents .
Example Workflow:
Acquire experimental H NMR in CDCl.
Optimize geometry using DFT (B3LYP/6-311+G**).
Calculate NMR shifts with and without solvent correction.
Adjust computational models iteratively to minimize RMSD.
Q. How can the nitrile group’s reactivity be exploited to design novel heterocycles?
Methodological Answer: The nitrile group enables:
- Cycloadditions: React with azides (Huisgen reaction) under Cu(I) catalysis to form 1,2,3-triazoles.
- Nucleophilic Additions: Convert to amines (via reduction with LiAlH) or carboxylic acids (acidic hydrolysis) for downstream functionalization .
- Heterocycle Synthesis: Use the nitrile as a precursor for tetrazoles (with NaN) or thioamides (with HS).
Case Study:
- Reaction: this compound + NaN → Tetrazole derivative.
- Conditions: DMF, 100°C, 12 hours.
- Yield: ~70% (estimated based on analogous reactions in ).
Q. What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer:
- Toxicity Mitigation: Use fume hoods and nitrile gloves; acetonitrile derivatives can release HCN under extreme conditions .
- Storage: Store at 2–8°C in airtight containers to prevent moisture absorption (critical for nitrile stability) .
- Spill Management: Neutralize with a 1:1:1 mixture of sand, sodium carbonate, and calcium hydroxide .
Data Contradiction Analysis
Q. How to address discrepancies in melting point data across studies?
Methodological Answer:
- Purity Assessment: Re-crystallize the compound and compare DSC/TGA profiles. Impurities (e.g., unreacted dimethyloxolane) lower melting points .
- Polymorphism Screening: Test crystallization in multiple solvents (e.g., ethanol vs. ethyl acetate) to identify polymorphic forms.
- Inter-lab Calibration: Cross-validate instruments using standard references (e.g., benzoic acid).
Q. Tables for Key Parameters
| Property | Technique | Expected Value |
|---|---|---|
| Boiling Point | GC-MS | ~250–270°C (estimated) |
| LogP (Lipophilicity) | HPLC/DFT | 1.2–1.8 |
| C≡N IR Stretch | FT-IR | 2240 ± 10 cm |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
